molecular formula C12H15ClO3 B030528 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone CAS No. 58113-30-7

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Cat. No.: B030528
CAS No.: 58113-30-7
M. Wt: 242.7 g/mol
InChI Key: RBBVSSYQKVBALO-UHFFFAOYSA-N
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Description

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C11H13ClO3. This compound is characterized by the presence of a chloropropoxy group and a methoxy group attached to a phenyl ring, which is further connected to an ethanone moiety. It is a solid at room temperature and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone typically involves the chloropropylation of 2-hydroxyacetophenone. The reaction is carried out using 1-bromo-3-chloropropane in the presence of a base, such as sodium hydroxide, in a suitable solvent like methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone can be compared with similar compounds like:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBVSSYQKVBALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428521
Record name 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58113-30-7
Record name 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58113-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chloropropoxy)-3-methoxyacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058113307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-CHLOROPROPOXY)-3-METHOXYACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M768QMU9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stirred solution of 1-(4-hydroxy-3-methoxyphenyl)ethanone (600 g, 3.61 mol, Purchased from Shanghai Bangcheng Chemical Co., Ltd.) and anhydrous potassium carbonate (698 g, 5.055 mol) in 2500 mL of N,N-dimethylformamide was added drop-wise with an N,N-dimethylformamide solution of 1-bromo-3-chloropropane (795.9 g, 1.4 mol) while maintaining the temperature below 25° C. Then the resulted mixture was kept at 25° C. for 10 h. After completion of the reaction, the precipitate was filtered and the filter cake was washed by a small amount of N,N-dimethylformamide. The filtrate was poured into ice water slowly with vigorous stirring. The precipitate was filtered, washed with water, and dried to give 827.2 g solid. Yield: 93.8%.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
698 g
Type
reactant
Reaction Step One
Quantity
795.9 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
93.8%

Synthesis routes and methods II

Procedure details

To a mixture of 15.15 kg (96.26 mole) of 1-bromo-3-chloropropane and 25 liter of water heated to 86° C. was added a solution of 8 kg (48.13 mole) of acetovanillone in 3.93 kg (48.6 mole) of 50% aqueous sodium hydroxide and 89 liter of water over a 2.5 hr period. The mixture was heated at 80°-85° C. for 2-5 hr after addition was complete. The mixture was cooled and extracted twice with 49 kg portions of toluene. The combined extracts were washed once with 1.9 kg of 50% sodium hydroxide diluted to 5 gal and once with 5 gal of water. The toluene layer was dried over 3 lb of anhydrous sodium sulfate and concentrated under reduced pressure. The residue was heated to reflux in 15 gal of diisopropylether, filtered, and the filtrate cooled. The crystallized title compound obtained by filtration together with additional compound obtained by concentrating the filtrate to 25% of its original volume amounted to 4.2 kg (36%). Acetovanillone recovered was 3.4 kg. The product was recrystallized twice from cyclohexane and twice from ligroin, m.p. 57.8°-58.5° C.
Quantity
15.15 kg
Type
reactant
Reaction Step One
Name
Quantity
25 L
Type
solvent
Reaction Step One
Quantity
8 kg
Type
reactant
Reaction Step Two
Quantity
3.93 kg
Type
reactant
Reaction Step Two
Name
Quantity
89 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 88.0 g (0.53 mole) of acetovanillone in 375 ml of acetone was added 69.1 g (0.5 mole) of K2CO3. The mixture was allowed to reflux for 30 min. A solution of 110.2 g (0.70 mole) of 1-bromo-3-chloropropane in 75 ml of acetone was added dropwise. The mixture was heated at reflux for 20 h. The mixture was filtered and the filtrate concentrated under vacuum. The residual oil was distilled. An oil which weighed 110 g was obtained at 141°-143° C.0.1 mm Hg. The oil crystallised upon standing.
Quantity
88 g
Type
reactant
Reaction Step One
Name
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
110.2 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone in Iloperidone synthesis?

A: this compound serves as a crucial starting material in the synthesis of Iloperidone. [, , ] It reacts with 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride through an N-alkylation reaction, ultimately forming the final Iloperidone molecule. [, ]

Q2: How does the choice of solvent and catalyst affect the synthesis of Iloperidone using this compound?

A: Research indicates that the use of a water and heptane mixture as a solvent, along with tetrabutylammonium bromide as a phase transfer catalyst, significantly improves the yield and purity of Iloperidone. [] This approach optimizes the interaction between this compound and 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride during the N-alkylation reaction. Conversely, using acetonitrile as a solvent and potassium carbonate as an acid trapping agent also yields Iloperidone, highlighting the impact of different reaction conditions. []

Q3: Are there analytical methods available to assess the purity of this compound and Iloperidone during synthesis?

A: High-Performance Reverse Phase Liquid Chromatography (RP-HPLC) has been successfully employed to evaluate the purity of both this compound and Iloperidone. [] This method allows for the detection and quantification of impurities, ensuring the quality and efficacy of the final drug product.

Q4: Have alternative synthetic routes for Iloperidone been explored that utilize different starting materials?

A: Yes, research demonstrates an alternative synthesis pathway for Iloperidone starting with 1,3-difluorobenzene and 1-(4-hydroxy-3-methoxyphenyl)ethanone. [] This method utilizes a stereoselective approach involving the intermediate (Z)-4-(2,4-difluorobenzoyl)piperidine oxime, showcasing the potential for diverse synthetic strategies.

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